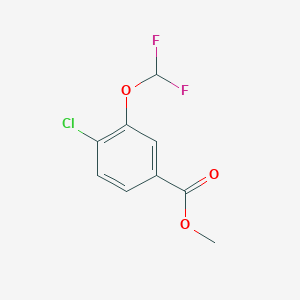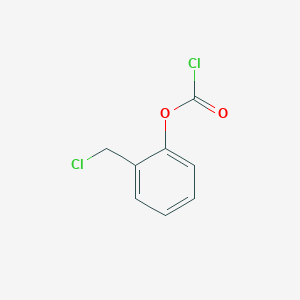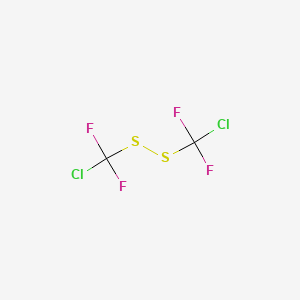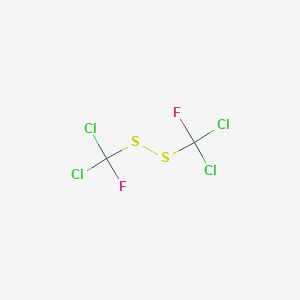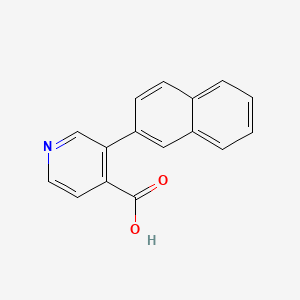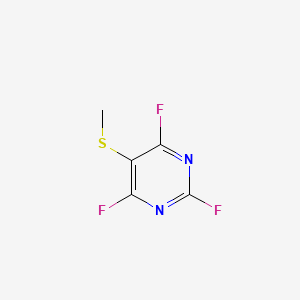
4-Bromo-5,6-dimethyl-1H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Bromo-5,6-dimethyl-1H-indazole” is a chemical compound. It is a derivative of indazole, which is a heterocyclic compound made up of benzene and pyrazole rings . Indazoles are an important class of heterocyclic compounds with a wide range of applications as biological and pharmaceutical agents .
Synthesis Analysis
The synthesis of indazoles has been explored in various ways. One of the strategies includes transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A new practical synthesis of 1H-indazole has been presented where a previous mechanism for the cyclization step is proved to be nonfeasible and a hydrogen bond propelled mechanism is proposed .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C14H17BrN2O/c1-9-7-12-11 (14 (15)10 (9)2)8-16-17 (12)13-5-3-4-6-18-13/h7-8,13H,3-6H2,1-2H3 .
Wissenschaftliche Forschungsanwendungen
Therapeutic Applications of Indazole Derivatives
Indazole derivatives are nitrogen-containing heterocyclic compounds that combine a pyrazole ring with a benzene ring. This structural framework is of great interest for developing therapeutic agents due to its promising anticancer and anti-inflammatory activities, as well as applications in treating disorders involving protein kinases and neurodegeneration. The indazole scaffold forms the basic structure for a large number of compounds with potential therapeutic value, underscoring the pharmacological significance of derivatives like "4-Bromo-5,6-dimethyl-1H-indazole" (Denya, Malan, & Joubert, 2018).
Transition-Metal-Catalyzed C–H Activation/Annulation
A notable research area involving indazole derivatives is the transition-metal-catalyzed C–H activation/annulation sequence. This method has been identified as a favorable tool for constructing functionalized indazole derivatives, enhancing their medicinal applicability, functional flexibility, and structural complexity. The review by Shiri et al. outlines the most common synthetic protocols for synthesizing target indazoles via this method, highlighting the significance of such compounds in medicinal chemistry (Shiri, Roosta, Dehaen, & Amani, 2022).
Heterocyclic N-Oxide Molecules in Drug Applications
The synthesis and chemistry of heterocyclic N-oxide derivatives, including those derived from indazole, are well-known for their utility as synthetic intermediates and their biological importance. These compounds have shown vital functionalities in areas such as metal complexes formation, catalysts design, asymmetric catalysis and synthesis, and medicinal applications, demonstrating potent anticancer, antibacterial, and anti-inflammatory activities (Li, Wu, Sun, Lu, Wong, Fang, & Zhang, 2019).
Indazole Derivatives as Anti-tumor Agents
Indazole derivatives have also been extensively studied for their anti-tumor properties. Recent research advances have highlighted their potential as fibroblast growth factor receptor inhibitors, among other targets, showing good anti-tumor activities. This points towards the urgent need to develop new anti-tumor agents to address drug resistance, with structural modifications on active indazole derivatives being a promising approach (Wan, He, Li, & Tang, 2019).
Safety and Hazards
Wirkmechanismus
Target of Action
4-Bromo-5,6-dimethyl-1H-indazole is a pharmaceutical intermediate . It is used in the preparation of dual inhibitors for the RAS/RAF/MEK/ERK and PI3K/AKT/PTEN/MTOR pathways . These pathways play crucial roles in cell proliferation, survival, and differentiation, and their dysregulation is often associated with cancer .
Mode of Action
It’s known that inhibitors of the ras/raf/mek/erk and pi3k/akt/pten/mtor pathways generally work by binding to specific proteins in these pathways, thereby blocking the signal transduction and ultimately inhibiting cell proliferation .
Biochemical Pathways
As a dual inhibitor, this compound affects two major biochemical pathways: the RAS/RAF/MEK/ERK and PI3K/AKT/PTEN/MTOR pathways . These pathways are involved in transmitting signals from receptors on the cell surface to the DNA in the nucleus of the cell, leading to cell growth and survival. By inhibiting these pathways, the compound can prevent the growth and proliferation of cancer cells .
Result of Action
The primary result of the action of this compound is the inhibition of cell growth and proliferation, particularly in cancer cells . By blocking the RAS/RAF/MEK/ERK and PI3K/AKT/PTEN/MTOR pathways, this compound can prevent the uncontrolled cell growth that characterizes cancer .
Eigenschaften
IUPAC Name |
4-bromo-5,6-dimethyl-1H-indazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-5-3-8-7(4-11-12-8)9(10)6(5)2/h3-4H,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZOCXMYGXRZPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=NN2)C(=C1C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Nitro-6,7-dihydropyrazolo[1,5-a]pyridine](/img/structure/B6301653.png)
![(2R,2'R,3R,3'R)-3,3'-Di-tert-butyl-2,2'-dimethyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole, 97% (99% ee)](/img/structure/B6301670.png)
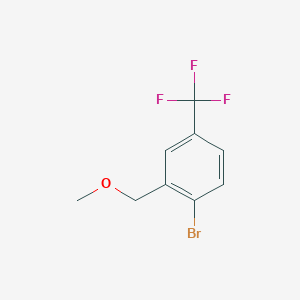
![[2-Bromo-4-[(ethylsulfonyl)methyl]phenyl](2-chloro-4-fluorophenyl)methanone](/img/structure/B6301681.png)
